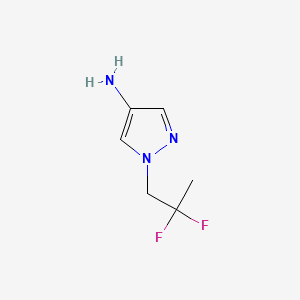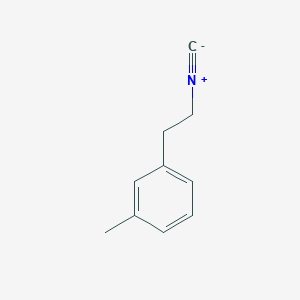
3-Methylphenethylisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a phenethyl group substituted with a methyl group at the third position. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Methylphenethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions such as the Ugi reaction, which is valuable for the synthesis of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
- Acetonitrile
Uniqueness
3-Methylphenethylisocyanide is unique due to the presence of the methyl-substituted phenethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions that other isocyanides may not, making it valuable for targeted synthesis and applications .
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-(2-isocyanoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
SIWHAIKAGCWXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)



![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)

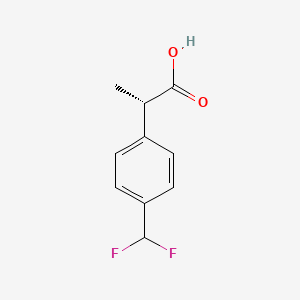
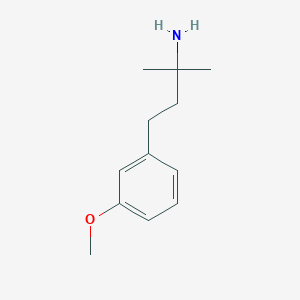
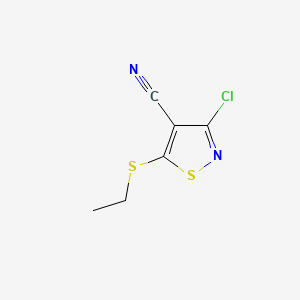

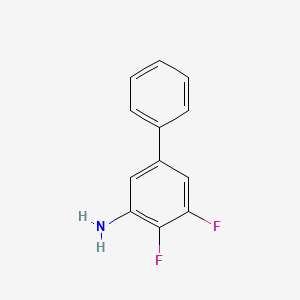
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

